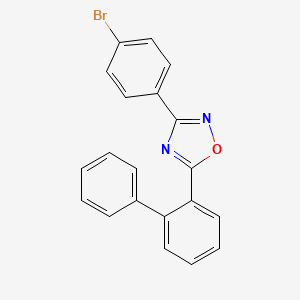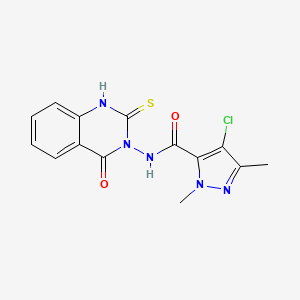![molecular formula C14H21NOS B4763471 4-tert-butyl-N-[2-(methylthio)ethyl]benzamide](/img/structure/B4763471.png)
4-tert-butyl-N-[2-(methylthio)ethyl]benzamide
Overview
Description
4-tert-butyl-N-[2-(methylthio)ethyl]benzamide, also known as BMEB, is a compound that has gained attention in recent years due to its potential as a research tool. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action is of interest to researchers in multiple fields. In
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-[2-(methylthio)ethyl]benzamide involves its binding to the regulatory domain of PKC isozymes, which prevents their activation. This binding occurs through the formation of hydrogen bonds between 4-tert-butyl-N-[2-(methylthio)ethyl]benzamide and specific amino acid residues in the regulatory domain of PKC. By selectively inhibiting certain PKC isozymes, 4-tert-butyl-N-[2-(methylthio)ethyl]benzamide can modulate cellular signaling pathways and potentially have therapeutic effects in diseases where PKC dysregulation is a factor.
Biochemical and Physiological Effects
4-tert-butyl-N-[2-(methylthio)ethyl]benzamide has been shown to have a variety of biochemical and physiological effects. In addition to its role as a PKC inhibitor, 4-tert-butyl-N-[2-(methylthio)ethyl]benzamide has been shown to inhibit the activity of other enzymes, including tyrosine kinases and phosphodiesterases. 4-tert-butyl-N-[2-(methylthio)ethyl]benzamide has also been shown to modulate the activity of ion channels, including voltage-gated potassium channels and calcium channels. These effects suggest that 4-tert-butyl-N-[2-(methylthio)ethyl]benzamide may have potential as a therapeutic agent in a variety of diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 4-tert-butyl-N-[2-(methylthio)ethyl]benzamide in lab experiments is its selectivity for certain PKC isozymes. This selectivity allows researchers to study the role of specific PKC isozymes in disease without affecting the activity of other isozymes. However, one limitation of using 4-tert-butyl-N-[2-(methylthio)ethyl]benzamide is its potential off-target effects. While 4-tert-butyl-N-[2-(methylthio)ethyl]benzamide is selective for certain PKC isozymes, it has also been shown to inhibit the activity of other enzymes and ion channels. This off-target activity may complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on 4-tert-butyl-N-[2-(methylthio)ethyl]benzamide. One area of interest is the development of more selective PKC inhibitors based on the structure of 4-tert-butyl-N-[2-(methylthio)ethyl]benzamide. By optimizing the structure of 4-tert-butyl-N-[2-(methylthio)ethyl]benzamide, it may be possible to develop inhibitors that are even more selective for specific PKC isozymes. Another area of interest is the use of 4-tert-butyl-N-[2-(methylthio)ethyl]benzamide as a therapeutic agent in diseases where PKC dysregulation is a factor. Clinical trials may be necessary to evaluate the safety and efficacy of 4-tert-butyl-N-[2-(methylthio)ethyl]benzamide as a therapeutic agent. Finally, further studies are needed to fully understand the off-target effects of 4-tert-butyl-N-[2-(methylthio)ethyl]benzamide and their potential implications for experimental results.
Scientific Research Applications
4-tert-butyl-N-[2-(methylthio)ethyl]benzamide has been used in a variety of scientific research applications. One notable use of 4-tert-butyl-N-[2-(methylthio)ethyl]benzamide is as a selective inhibitor of protein kinase C (PKC) isozymes. PKC is a family of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation has been implicated in a variety of diseases, including cancer, diabetes, and cardiovascular disease. 4-tert-butyl-N-[2-(methylthio)ethyl]benzamide has been shown to selectively inhibit the activity of certain PKC isozymes, making it a valuable tool for studying the role of PKC in disease.
properties
IUPAC Name |
4-tert-butyl-N-(2-methylsulfanylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NOS/c1-14(2,3)12-7-5-11(6-8-12)13(16)15-9-10-17-4/h5-8H,9-10H2,1-4H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQMCXARZBBCPRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCCSC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-(2-methylsulfanylethyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(2,5-dimethyl-3-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-pyrrol-1-yl)phenyl]acetamide](/img/structure/B4763389.png)
![2-{[(3-{[(2-methoxyphenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4763397.png)


![1-[(5-ethyl-3-isoxazolyl)carbonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4763428.png)
![2-[4-[3-(methylthio)benzyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B4763434.png)

![ethyl 4-{[4-(1-azepanylcarbonyl)phenyl]amino}-4-oxobutanoate](/img/structure/B4763438.png)
![ethyl 2-{[(2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}hydrazino)carbonothioyl]amino}-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4763444.png)
![4-bromo-N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4763449.png)
![N-[1-(4-tert-butylphenyl)ethyl]-N'-(2,3-dihydro-1H-inden-5-yl)urea](/img/structure/B4763455.png)
![2-[(4-methyl-1,3-thiazol-2-yl)thio]-N-2-pyridinylacetamide](/img/structure/B4763462.png)

![isopropyl {[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}acetate](/img/structure/B4763491.png)